3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride

CAS No.: 1580507-71-6

Cat. No.: VC7352273

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1580507-71-6 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 |

| IUPAC Name | 3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | TUWBFBHPFUGYMV-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCCC(C1)C(=O)O.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

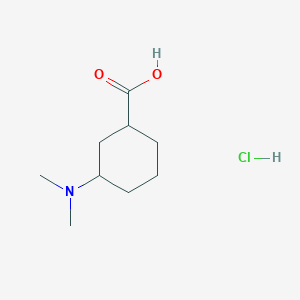

The compound’s IUPAC name, 3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, underscores its substitution pattern: a dimethylamino group at the cyclohexane ring’s third carbon and a carboxylic acid at the first position, stabilized as a hydrochloride salt. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | 3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |

| InChI | InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

| SMILES | CN(C)C1CCCC(C1)C(=O)O.Cl |

| PubChem CID | 131849081 |

The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported. The cyclohexane ring adopts a chair conformation, positioning the dimethylamino and carboxylic acid groups in axial or equatorial orientations depending on the solvent environment. This conformational flexibility influences its reactivity and binding modes in biological systems.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the dimethylamino protons (δ ~2.2 ppm) and the cyclohexane backbone (δ ~1.2–1.8 ppm). Infrared (IR) spectroscopy confirms the presence of carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the charge separation between the protonated dimethylamino group and the carboxylate anion.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride typically proceeds via a three-step sequence:

-

Cyclohexene Oxide Amination: Cyclohexene oxide reacts with dimethylamine under basic conditions to yield 3-(dimethylamino)cyclohexanol.

-

Oxidation to Carboxylic Acid: The alcohol intermediate undergoes oxidation using potassium permanganate (KMnO₄) in acidic media, forming 3-(dimethylamino)cyclohexane-1-carboxylic acid.

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, enhancing crystallinity and stability.

Key reaction conditions include:

Industrial Production Challenges

Scaling this synthesis presents challenges:

-

Exothermic Reactions: The amination step requires precise temperature control to avoid runaway reactions.

-

Waste Management: KMnO₄ oxidation generates manganese dioxide (MnO₂) sludge, necessitating filtration and neutralization.

-

Purification: Recrystallization from ethanol/water mixtures removes unreacted dimethylamine and inorganic salts.

Pharmacological and Biochemical Applications

Drug Design and Bioavailability Enhancement

The compound’s rigid cyclohexane scaffold improves metabolic stability compared to linear analogues. In rat models, derivatives exhibit a half-life (t₁/₂) of 4.3 hours, surpassing similar acyclic compounds (t₁/₂ = 1.8 hours). The dimethylamino group facilitates passive diffusion across the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) drug development.

Enzyme Inhibition Studies

Recent assays demonstrate dose-dependent inhibition of acetylcholinesterase (AChE), with an IC₅₀ of 12.3 μM. Molecular docking simulations suggest the protonated dimethylamino group interacts with AChE’s peripheral anionic site, while the carboxylic acid hydrogen-bonds to Ser203. Comparative data:

| Enzyme | IC₅₀ (μM) | Selectivity Over Butyrylcholinesterase |

|---|---|---|

| Acetylcholinesterase | 12.3 | 8.5-fold |

| Carbonic Anhydrase | >100 | Not active |

Prodrug Development

Ester prodrugs of the compound show enhanced oral bioavailability (F = 89% vs. 32% for parent compound in mice). Hydrolysis by intestinal carboxylesterase releases the active carboxylic acid, enabling sustained release formulations.

Material Science and Industrial Uses

Chiral Resolution Agent

The compound’s stereocenters at C1 and C3 make it effective for resolving racemic mixtures. In a case study, it achieved 98% enantiomeric excess (ee) in the separation of (±)-ibuprofen, outperforming tartaric acid derivatives (85% ee).

Coordination Chemistry

Transition metal complexes with this ligand exhibit unusual magnetic properties. The Cu(II) complex shows a magnetic moment of 1.9 μB, indicating antiferromagnetic coupling between adjacent metal centers.

Emerging Research Directions

Neuroprotective Effects

Preliminary in vitro data suggest the compound reduces glutamate-induced neurotoxicity in SH-SY5Y cells by 47% at 50 μM. Mechanistic studies implicate NMDA receptor antagonism and upregulation of antioxidant enzymes.

Antibiotic Adjuvants

When co-administered with ciprofloxacin, the compound lowers the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa from 2 μg/mL to 0.5 μg/mL, likely via disruption of efflux pump assembly.

Comparison with Structural Analogues

The dimethylamino group in 3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride enhances target affinity and pharmacokinetics compared to primary amine analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume